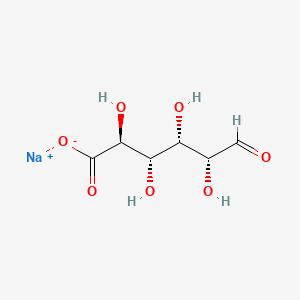

Glucuronate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le glucuronate de sodium est un sel de sodium de l'acide glucuronique, un acide carboxylique dérivé du glucose. C'est un composé blanc, soluble dans l'eau, de formule chimique C6H9NaO7. Le this compound est connu pour son rôle dans les processus de détoxication dans l'organisme, où il aide à la conjugaison et à l'élimination subséquente de diverses toxines et médicaments.

Applications De Recherche Scientifique

Le glucuronate de sodium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de divers glucuronides.

Biologie : Joue un rôle crucial dans les processus de détoxication dans le foie.

Médecine : Utilisé dans la formulation des médicaments pour améliorer la solubilité et l'excrétion des médicaments.

Industrie : Employé dans la production de polymères biodégradables et comme agent chélatant dans divers procédés industriels.

5. Mécanisme d'action

Le this compound exerce ses effets principalement par le processus de glucuronidation. Dans ce processus, l'acide glucuronique est conjugué à diverses substances endogènes et exogènes, ce qui les rend plus solubles dans l'eau et facilite leur excrétion de l'organisme. Ce mécanisme est crucial pour la détoxication des médicaments, des toxines et d'autres substances nocives .

Composés similaires :

Gluconate de sodium : Un autre sel de sodium dérivé de l'acide gluconique, connu pour ses propriétés chélatantes.

Acide glucuronique : Le composé parent du this compound, impliqué dans des processus de détoxication similaires.

Acide glucarique : Une forme oxydée de l'acide glucuronique ayant des applications dans les polymères biodégradables.

Unicité : Le this compound est unique en raison de son rôle spécifique dans les processus de détoxication dans le foie, où il aide à la conjugaison et à l'élimination de diverses toxines et médicaments. Sa capacité à améliorer la solubilité et l'excrétion des substances le rend particulièrement précieux dans les applications médicales et pharmaceutiques .

Mécanisme D'action

Target of Action

Sodium glucuronate, also known as Sodium D-glucuronate , is a derivative of glucuronic acid. It primarily targets the process of glucuronidation , a biochemical reaction that links glucuronic acid to various substances to enhance their water solubility and facilitate their transport .

Mode of Action

The mode of action of Sodium glucuronate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction results in the formation of Sodium Gluconate, where the sodium ions (Na+) replace the hydrogen ions (H+) in gluconic acid .

Biochemical Pathways

Sodium glucuronate is involved in the glucuronidation process . This process is a part of phase II drug metabolism, where substances are made more water-soluble to be excreted from the body . Glucuronidation involves the addition of glucuronic acid to substances, which increases their solubility and allows for their elimination from the body .

Pharmacokinetics

It is known that glucuronidation, the process it is involved in, plays a significant role in the metabolism and elimination of many drugs . The resulting glucuronide conjugates are typically excreted via the kidneys or bile .

Result of Action

The primary result of Sodium glucuronate’s action is the formation of glucuronides . These are compounds that have been linked to glucuronic acid, making them more water-soluble . This increased solubility allows for the efficient transport and elimination of these compounds from the body . This process is often used to rid the body of toxins or to aid in the delivery of drugs or hormones .

Action Environment

The action of Sodium glucuronate can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its solubility and transport . Additionally, the presence of other substances in the body can influence the efficiency of glucuronidation . For example, certain drugs can inhibit or induce the enzymes involved in glucuronidation, thereby affecting the rate at which glucuronides are formed .

Analyse Biochimique

Biochemical Properties

Sodium glucuronate plays a significant role in biochemical reactions. It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This process is crucial for the body to rid itself of toxins or to aid in the delivery of drugs or hormones .

Cellular Effects

The effects of Sodium glucuronate on various types of cells and cellular processes are significant. It influences cell function by interacting with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .

Molecular Mechanism

Sodium glucuronate exerts its effects at the molecular level through a series of binding interactions with biomolecules. The primary oxidation of Sodium glucuronate occurs with UDP-α-D-glucose (UDPG), not with the free sugar . This process involves the transformation of UDP-glucose into UDP-xylose, which is an important sugar donor required for the synthesis of plant cell wall polysaccharides .

Metabolic Pathways

Sodium glucuronate is involved in the uronic acid pathway of glucose conversion to glucuronate . This process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is then oxidized to UDP-glucuronate by the NAD±requiring enzyme, UDP-glucose dehydrogenase .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le glucuronate de sodium peut être synthétisé par l'oxydation du glucose. La méthode principale implique l'oxydation du groupe alcool primaire du glucose en groupe carboxyle, ce qui donne de l'acide glucuronique. Cet acide est ensuite neutralisé avec de l'hydroxyde de sodium pour former du this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement la fermentation du glucose à l'aide de micro-organismes spécifiques tels qu'Aspergillus niger ou des espèces de Pseudomonas. Le processus de fermentation produit de l'acide glucuronique, qui est ensuite neutralisé avec de l'hydroxyde de sodium pour obtenir du this compound . Cette méthode est privilégiée en raison de son efficacité et de son respect de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions : Le glucuronate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour produire de l'acide glucarique.

Réduction : Le this compound peut être réduit pour former de l'acide glucuronique.

Substitution : Il peut participer à des réactions de substitution où l'ion sodium est remplacé par d'autres cations.

Réactifs et conditions courants :

Oxydation : Implique généralement des agents oxydants tels que l'acide nitrique.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont couramment utilisés.

Substitution : Divers sels métalliques peuvent être utilisés pour remplacer l'ion sodium.

Principaux produits formés :

Oxydation : Acide glucarique.

Réduction : Acide glucuronique.

Substitution : Glucuronates métalliques.

Comparaison Avec Des Composés Similaires

Sodium gluconate: Another sodium salt derived from gluconic acid, known for its chelating properties.

Glucuronic acid: The parent compound of sodium glucuronate, involved in similar detoxification processes.

Glucaric acid: An oxidized form of glucuronic acid with applications in biodegradable polymers.

Uniqueness: Sodium glucuronate is unique due to its specific role in the detoxification processes in the liver, where it helps in the conjugation and elimination of various toxins and drugs. Its ability to enhance the solubility and excretion of substances makes it particularly valuable in medical and pharmaceutical applications .

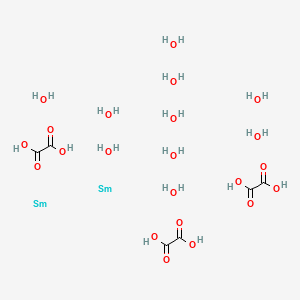

Propriétés

Numéro CAS |

14984-34-0 |

|---|---|

Formule moléculaire |

C6H10NaO7 |

Poids moléculaire |

217.13 g/mol |

Nom IUPAC |

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |

Clé InChI |

QKHMTHNLNZGTSP-JSCKKFHOSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

SMILES isomérique |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

SMILES canonique |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Description physique |

Monohydrate: White solid; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5R,10R,13R,17R)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1143452.png)